![molecular formula C8H6N2OS B1270349 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde CAS No. 26033-27-2](/img/structure/B1270349.png)
3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde derivatives often involves condensation reactions under basic conditions. For instance, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol, achieving a 90% yield (Kariuki et al., 2022). This highlights the efficiency and potential of base-mediated condensation for generating complex structures from the compound.
Molecular Structure Analysis
The molecular structure of derivatives of this compound has been elucidated through various spectroscopic methods, including NMR and X-ray diffraction. The compound tends to form structures where the thiophene and pyrazole units contribute to the molecule's stability through conjugation and potential for further functionalization (Butcher et al., 2007).
Chemical Reactions and Properties
The reactivity of this compound allows for its involvement in various chemical transformations. It serves as a precursor for synthesizing heteroaryl pyrazole derivatives, demonstrating its versatility in forming Schiff bases and chalcone derivatives. These reactions leverage the aldehyde group's reactivity and the aromatic system's electronic properties for diverse molecular scaffolding (Hamed et al., 2020).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solvatochromism and crystal packing, have been studied. These properties are influenced by the molecule's structure, with factors like substituent type and molecular geometry affecting solubility, photophysical behavior, and crystal formation. This highlights the compound's adaptability and potential for application in materials science (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound derivatives include their reactivity towards nucleophilic and electrophilic species, which is a key aspect of their use in synthetic chemistry. The electronic distribution within the molecule influences its reactivity patterns, making it a valuable building block for constructing more complex molecules (Abdel-Wahab et al., 2011).
Scientific Research Applications
Synthesis and Characterization
- 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has been used in the synthesis of various heterocyclic compounds, including Schiff bases of chitosan, which exhibit antimicrobial properties against various bacteria and fungi. These compounds have been characterized through solubility tests, elemental analysis, and spectral analyses, among others (Hamed et al., 2020).
Antimicrobial, Anti-inflammatory, and Analgesic Activities
- This chemical has been a key synthon for creating thiazole and pyrazoline heterocycles, which show significant antimicrobial, anti-inflammatory, and analgesic activities. These activities were evaluated using various assays, including agar diffusion and carrageenan-induced paw edema (Abdel-Wahab et al., 2012).
Structure Determination
- The structure of compounds derived from this compound, such as 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, has been determined using NMR spectroscopy and single-crystal X-ray diffraction, highlighting its utility in structural chemistry (Kariuki et al., 2022).
Anticonvulsant and Analgesic Studies
- In the realm of medicinal chemistry, derivatives of this compound have been synthesized and shown to possess potent anticonvulsant and analgesic activities. These activities were evaluated using in vivo methods like the maximal electroshock seizure test and the tail flick method (Viveka et al., 2015).
Applications in Plant Growth
- Novel quinolinyl chalcones synthesized from this compound have been evaluated for their effects on plant growth, showcasing its potential in agricultural chemistry. These compounds were tested on various plants, including Hibiscus, Mint, and Basil (Hassan et al., 2020).
Safety and Hazards
The safety information available indicates that 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde is associated with hazard statements H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . The precautionary statements include P261, P305, P338, and P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and, in case of contact with eyes, rinsing cautiously with water for several minutes .
Mechanism of Action
Target of Action
Similar compounds, such as phenyl-3-(thiophen-2-yl)-4,5-dihydro-1h-pyrazole-1-carbothioamides, have been evaluated for their antidepressant activity .
Mode of Action
It is known that similar compounds interact with their targets and cause changes that lead to their observed effects .
Biochemical Pathways
Related compounds have been shown to degrade through branched metabolic pathways, including dioxygenation on c-1,2 and c-3,4 positions and monooxygenation on the sulfur atom .
Pharmacokinetics
Similar compounds have shown good pharmacokinetic properties as assessed by admet .
Result of Action
Related compounds have shown a variety of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
It is known that the environment can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQIKYLVCQKLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353208 | |
Record name | 5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26033-27-2 | |
Record name | 5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic routes to obtain 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde?
A1: this compound can be synthesized through the Vilsmeier-Haack reaction. [] This involves reacting appropriately substituted (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazines with the Vilsmeier-Haack reagent under controlled conditions. [] This method allows for the regioselective formation of the desired aldehyde. [] Another method involves the condensation reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide. []
Q2: What biological activities have been reported for this compound and its derivatives?
A2: Derivatives of this compound, specifically those containing a pyrrolone moiety, have shown promising anti-proliferative activity against HCT-116 (colon cancer) and MCF7 (breast cancer) cell lines in vitro. [] Other studies have explored the antimicrobial activity of this compound analogs. [] These compounds demonstrated varying degrees of susceptibility against different bacterial and fungal species. []
Q3: How has this compound been used in the synthesis of other compounds?
A3: this compound serves as a valuable building block for generating diverse heterocyclic compounds. For example, it acts as a starting material in the synthesis of pyrrolone derivatives bearing a 1,3-diphenylpyrazole moiety. [] This is achieved by reacting the acid hydrazide derived from a pyrazolyl-2(3H)-furanone with this compound, alongside other carbonyl reagents. [] This highlights the compound's versatility in constructing more complex molecules with potential biological applications.
Q4: What characterization techniques have been employed to confirm the structure of this compound and its derivatives?
A4: Various spectroscopic and analytical techniques are used to characterize this compound and its derivatives. These include Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy, and mass spectrometry. [] In some cases, single-crystal X-ray diffraction has been employed to determine the precise three-dimensional structure of the synthesized compounds. [] Elemental analysis is also used to confirm the elemental composition of the synthesized compounds. []
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